molecular formula C10H12Cl2N4O2 B1672424 Guanabenz acetate CAS No. 23256-50-0

Guanabenz acetate

Cat. No. B1672424
CAS RN: 23256-50-0
M. Wt: 291.13 g/mol
InChI Key: MCSPBPXATWBACD-GAYQJXMFSA-N
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Description

Guanabenz acetate is an antihypertensive agent for oral administration and is an aminoguanidine derivative . It’s an odorless, white to off-white, crystalline substance, sparingly soluble in water and soluble in alcohol . It’s used to treat high blood pressure (hypertension) . It’s also known by the trade name Wytensin .


Synthesis Analysis

Guanabenz can be synthesized as the acetate by the condensation reaction of 2,6-dichlorobenzaldehyde with aminoguanidine in the presence of acetic acid .


Molecular Structure Analysis

The crystal of Guanabenz acetate belongs to space group Pbca with the cell dimensions a = 13.389 (5), b = 11.007 (6), and c = 17.342 (5)Å . The planar hydrazinecarboximidamide moiety is slightly inclined to the phenyl group .


Chemical Reactions Analysis

Guanabenz acetate is a dichlorobenzene and has a role as a geroprotector . It’s the orally bioavailable, acetate salt form of guanabenz, a centrally-acting alpha-2 adrenergic receptor agonist .


Physical And Chemical Properties Analysis

Guanabenz Acetate is an alpha-2 selective adrenergic agonist used as an antihypertensive agent . Its molecular formula is C10H12Cl2N4O2 and its molecular weight is 291.13 g/mol .

Safety And Hazards

The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . It can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Future Directions

Guanabenz acetate has shown potential in improving the development of non-alcoholic fatty liver disease (NAFLD) and metabolic abnormalities . It’s also been found to attenuate fatty liver and hyperglycemia associated with obesity . Further studies are needed to confirm these findings and explore other potential applications.

properties

IUPAC Name

acetic acid;2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPBPXATWBACD-GAYQJXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5051-62-7 (Parent)
Record name Guanabenz acetate [USAN:USP:JAN]
Source ChemIDplus
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Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility of 50 mg/ml in alcohol at 25 °C, In water, 11 mg/ml @ 25 °C
Record name GUANABENZ ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Guanabenz is a central alpha 2-adrenoreceptor agonist. Its antihypertensive action appears to result from a decrease in sympathetic outflow from the brain to the peripheral circulatory system following stimulation of central alpha 2-adrenoreceptors. Peripherally it has a presynaptic alpha-receptor stimulant action and a guanethidinelike neuron-blocking action. There does not appear to be a physical dependence liability of the morphine type., The affinity of guanabenz for the alpha2-adrenergic receptor is greater than that for the alpha1-adrenergic receptor. The central effects of the drug in the lower brain stem result in reduced peripheral sympathetic activity and a reduction in systolic and diastolic blood pressure. Following iv or oral administration of guanabenz in animals, an initial hypertensive response to the drug occurs and is caused by direct peripheral alpha2-adrenergic stimulated vasoconstriction; however, oral guanabenz usually does not produce an initial increase in blood pressure in hypertensive patients. Guanabenz induced bradycardia appears to result principally from central alpha2-agonist effects, although a peripheral alpha2-agonist effect on the heart may also be involved. In animals, guanabenz induced bradycardia results from inhibition of sympathetic nervous system activity and activation of cholinergic nervous system activity. Although guanabenz is not a true adrenergic blocking agent, the drug produces some postganglionic alpha (similar to guanethidine) and beta-adrenergic blockade and decreases the response to peripheral sympathetic nerve stimulation in animals. Cardiac output, left ventricular ejection fraction, and left ventricular stroke volume remain unchanged during long term therapy with the drug.
Record name GUANABENZ ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Guanabenz acetate

Color/Form

White solid from acetonitrile, White to almost white powder

CAS RN

23256-50-0
Record name Guanabenz acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-dichlorophenyl)methylene]carbazamidine monoacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANABENZ ACETATE
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Record name GUANABENZ ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

227-229 °C (decomposition)
Record name GUANABENZ ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
CM Shearer - Analytical Profiles of Drug Substances, 1986 - Elsevier
Publisher Summary This chapter discusses guanabenz acetate. The name used by chemical abstracts for guanabenz is hydrazinecarboximidamide, 2-[(2, 6-dichlorophenyl) methylene]. …
Number of citations: 3 www.sciencedirect.com
S Yoshino, Y Iwasaki, S Matsumoto, T Satoh… - Scientific reports, 2020 - nature.com
… A high-throughput assay of small-molecule drugs revealed that guanabenz acetate (Ga), originally used to treat hypertension, possesses a high affinity constant against HELZ2, and its …
Number of citations: 18 www.nature.com
R TANAKA, N HIRAYAMA - … Sciences: X-ray Structure Analysis Online, 2008 - jstage.jst.go.jp
… Guanabenz acetate was purchased from Sigma–Aldrich Co. Single crystals of the molecule were grown from an ethanol solution. A colorless needle crystal with a size of 0.3 × 0.01 × …
Number of citations: 2 www.jstage.jst.go.jp
YA Haggag, M Yasser, MM Tambuwala… - International Journal of …, 2021 - Elsevier
… Guanabenz acetate is the oral bioavailable form of guanabenz which is commonly used as … Guanabenz acetate exerts its mechanism of action by suppressing the endoplasmic …
Number of citations: 31 www.sciencedirect.com
HJ Kang, HS Seol, SE Lee, YA Suh… - J. Patholog …, 2019 - synapse.koreamed.org
… In the present study, we conducted drug repurposing study and could select guanabenz acetate (GA), an antihypertensive drug, as a candidate therapeutic molecule by high throughput …
Number of citations: 10 synapse.koreamed.org
CM Shearer, NJ Deangelis - Journal of pharmaceutical sciences, 1979 - Elsevier
… The hydrolysates were prepared by refluxing a guanabenz acetate solution in equal volumes of 2 N NaOH and ethanol for 8 hr or in 1 N HCI for 5 days. These products were separated …
Number of citations: 17 www.sciencedirect.com
L Yan, H Huang, P Cui, S Du, Z Lan, Y Yang, S Qu… - Nature Energy, 2023 - nature.com
… We demonstrate that guanabenz acetate salt eliminates both cation and anion vacancies, … With guanabenz acetate salt, we prepare PSCs in ambient air with a certified efficiency of …
Number of citations: 3 www.nature.com
M Iwaki, T Kessoku, K Tanaka, A Ozaki, Y Kasai… - BMJ open, 2022 - bmjopen.bmj.com
… oral administration of guanabenz acetate produces a dose-… Taken all together, guanabenz acetate has a potentially … of guanabenz acetate treatment in patients with NAFLD/NASH. …
Number of citations: 1 bmjopen.bmj.com
JW Jeong, YK Park, OK Park, JC Park… - Korean Circulation …, 1989 - synapse.koreamed.org
… To evaluate the hypotensive effect of guanabenz acetate, we … The daily dose of guanabenz acetate was 848 mg. … We conclude that guanabenz acetate may be used as an effective …
Number of citations: 7 synapse.koreamed.org
DM Capuzzi, WH Cevallos - Journal of Cardiovascular …, 1984 - europepmc.org
… The antihypertensive drug guanabenz acetate has been shown to lower serum cholesterol levels, but the mechanism for this effect is unclear. To explore this problem, suspensions of …
Number of citations: 13 europepmc.org

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